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molecular formula C9H18O3 B8769360 Methyl 2,2-dimethyl-4-oxaheptylate

Methyl 2,2-dimethyl-4-oxaheptylate

Cat. No. B8769360
M. Wt: 174.24 g/mol
InChI Key: RJPSHAMSGLNFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04775692

Procedure details

To a solution of anhydrous diisopropylamine (11.9 g, 0.118 mol) in 100 ml of anhydrous THF was added dropwise under argon atmosphere a solution of n-butyl lithium in hexane (1.59N, 74.2 ml, 0.118 mol) with stirring at -78° C. and further stirred for 30 min. To this solution was addded dropwise a solution of methyl isobutyrate (10.0 g, 0.098 mol) in anhydrous THF (10 ml). The resulting mixture was stirred for 30 min. HMPA (7 g, 0.039 mol) and chloromethyl propyl ether (13.8 g, 0.127 mol) were added, and stirred for 30 min. The reaction mixture was allowed to warm to room temperature. To the mixture was then added an aqueous saturated solution of ammonium chloride (300 ml) cooled in an ice bath. The organic layer was washed with 30 ml of water and with 20 ml of brine, and dried over anhydrous sodium sulfate. The solvent was distilled out successively at normal pressure and then the residue was distilled in vacuo to give a colourless and transparent oil of methyl 2,2-dimethyl-4-oxaheptylate (12.6 g, 0.0724 mol, b.p. 84°-87° C./30 mmHg, yield: 73.9%). The product was assigned the structure by the following data.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
74.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:19]([O:24][CH3:25])(=[O:23])[CH:20]([CH3:22])[CH3:21].CN(P(N(C)C)(N(C)C)=O)C.[CH2:37]([O:40][CH2:41]Cl)[CH2:38][CH3:39].[Cl-].[NH4+]>C1COCC1>[CH3:39][CH2:38][CH2:37][O:40][CH2:41][C:20]([C:19]([O:24][CH3:25])=[O:23])([CH3:22])[CH3:21] |f:6.7|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
74.2 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C(C)C)(=O)OC
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
13.8 g
Type
reactant
Smiles
C(CC)OCCl
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
WASH
Type
WASH
Details
The organic layer was washed with 30 ml of water and with 20 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out successively at normal pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
CCCOCC(C)(C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0724 mol
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 73.9%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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